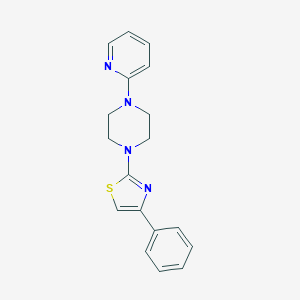![molecular formula C18H22N2O5S2 B299584 N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ is a potent inhibitor of NF-κB, a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.
作用机制
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide inhibits the activation of NF-κB by preventing the nuclear translocation of the p65 subunit of NF-κB. This prevents the binding of NF-κB to DNA and the subsequent transcription of genes involved in the immune response, inflammation, and cell survival.
Biochemical and Physiological Effects:
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.
实验室实验的优点和局限性
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB and has been widely used in various cell types and animal models. However, N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has some limitations. It has been shown to have off-target effects on other signaling pathways, such as the JAK/STAT pathway. Additionally, the optimal concentration of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the use of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide in scientific research. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to inhibit the activation of NF-κB in T cells and thus has potential therapeutic applications in these diseases. Another potential application is in the treatment of cancer. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent. Finally, further research is needed to understand the off-target effects of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide and to develop more specific inhibitors of NF-κB.
合成方法
The synthesis of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide involves several steps. The first step is the synthesis of 3,4-dihydroquinoline, which is then reacted with 4-bromoaniline to form 4-(3,4-dihydro-1(2H)-quinolinyl)aniline. This compound is then reacted with sodium sulfite to form the sodium salt of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)aniline. The final step involves the reaction of this compound with 2-chloroethylmethanesulfonate to form N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide.
科学研究应用
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been widely used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a critical transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to inhibit the activation of NF-κB and thus has potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.
属性
分子式 |
C18H22N2O5S2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
N-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H22N2O5S2/c1-26(21,22)19-12-14-25-16-8-10-17(11-9-16)27(23,24)20-13-4-6-15-5-2-3-7-18(15)20/h2-3,5,7-11,19H,4,6,12-14H2,1H3 |
InChI 键 |
VGZAVGKNPWXJBE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
规范 SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299501.png)
![N-(dibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299502.png)
![4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B299503.png)


![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)